molecular formula C17H11F3N4S2 B6422941 2-({[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)-1H-1,3-benzodiazole CAS No. 946258-66-8

2-({[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)-1H-1,3-benzodiazole

Cat. No.: B6422941
CAS No.: 946258-66-8
M. Wt: 392.4 g/mol
InChI Key: WRQKWJLMIHLKOC-UHFFFAOYSA-N
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Description

2-({[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)-1H-1,3-benzodiazole is a multifaceted compound known for its intricate structure and versatile applications in various fields of science and industry. With a benzodiazole core, thiophene ring, and a pyrimidine moiety, this compound exhibits unique chemical properties that have drawn significant interest from researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)-1H-1,3-benzodiazole typically involves multi-step procedures combining classical organic reactions. Key steps may include:

  • Thiophene derivatization.

  • Introduction of the trifluoromethyl group to the pyrimidine.

  • Formation of the benzodiazole structure.

  • Final coupling reactions to integrate the subunits.

Industrial Production Methods

While detailed industrial production methods remain proprietary, the overall process likely involves large-scale batch reactions with precise control over reaction conditions to ensure yield and purity. Advanced techniques such as catalytic processes and optimized purification methods play crucial roles.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical transformations, including:

  • Oxidation: Sensitive to oxidative conditions, particularly involving the sulfur atom.

  • Reduction: Modifications at the benzodiazole ring through selective reduction.

  • Substitution: Electrophilic and nucleophilic substitutions are common at the pyrimidine and thiophene rings.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: Lithium aluminum hydride, hydrogen gas with a catalyst.

  • Substituents: Halides, alkylating agents for substitutions.

Major Products Formed

Depending on the reaction, major products include various oxidized or reduced derivatives, as well as substituted benzodiazoles with altered functional groups.

Scientific Research Applications

2-({[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)-1H-1,3-benzodiazole finds applications across numerous fields:

  • Chemistry: Used as a building block for synthesizing more complex molecules.

  • Biology: Studied for its interactions with biological macromolecules.

  • Medicine: Potential therapeutic uses due to its unique bioactivity, including antiviral and anticancer properties.

  • Industry: Employed in materials science for developing advanced materials with specific properties.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

  • Molecular Targets: Interacts with enzymes, receptors, and DNA.

  • Pathways Involved: Can modulate signaling pathways, inhibit enzyme activity, or bind to specific receptors, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 1H-Benzotriazole: Shares structural similarities but different functional groups.

  • 4,6-Dichloro-2-(methylthio)pyrimidine: Similar pyrimidine component with different substituents.

  • Thiophene-2-carboxylic acid: Contains the thiophene ring but lacks the other moieties.

Uniqueness

The uniqueness of 2-({[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)-1H-1,3-benzodiazole lies in its integrated structure, combining elements that provide diverse chemical reactivity and potential bioactivity, making it a valuable compound for various scientific and industrial applications.

Fascinating how these atoms dance together to create such complexity!

Biological Activity

The compound 2-({[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)-1H-1,3-benzodiazole is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H13F3N2S2C_{16}H_{13}F_3N_2S_2, with a molecular weight of approximately 421.3 g/mol. The structure features a benzodiazole core linked to a pyrimidine ring that is further substituted with thiophene and trifluoromethyl groups. This unique structural arrangement is believed to contribute to its biological activity.

PropertyValue
Molecular FormulaC16H13F3N2S2
Molecular Weight421.3 g/mol
IUPAC NameThis compound
InChI KeyLNRCBAWSYUTHJL-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of the thiophene and trifluoromethyl groups enhances its lipophilicity, potentially facilitating membrane permeability and interaction with intracellular targets. Preliminary studies suggest that it may modulate various biochemical pathways, leading to therapeutic effects.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of similar compounds derived from the benzodiazole and pyrimidine classes. For instance, derivatives exhibiting significant antibacterial activity against Staphylococcus aureus and Escherichia coli have been reported. In vitro tests demonstrated minimum inhibitory concentrations (MIC) in the range of 12.5 to 50 μg/mL for closely related structures .

Antitubercular Activity

A related study investigated the antitubercular potential of pyrimidine derivatives, revealing that certain compounds displayed IC50 values as low as 1.35 μM against Mycobacterium tuberculosis . While specific data for our compound is not yet available, the structural similarities suggest potential efficacy in targeting tuberculosis.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for determining the safety profile of new compounds. In previous research on similar benzodiazole derivatives, compounds were found to be non-toxic to human embryonic kidney cells (HEK-293) at concentrations that exhibited significant antimicrobial activity . This suggests that our compound may also possess a favorable safety profile.

Case Studies

  • Study on Benzodiazole Derivatives : A comprehensive review highlighted various benzimidazole and benzodiazole derivatives with diverse biological activities, including anticancer and antimicrobial properties . The findings indicated that modifications in the chemical structure significantly influenced their bioactivity.
  • Antifungal Activity Investigation : Another study focused on the antifungal activity of related compounds against Candida albicans, reporting MIC values ranging from 250 μg/mL for some derivatives . This underscores the potential of thiophene-containing compounds in addressing fungal infections.

Properties

IUPAC Name

2-[[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylmethyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3N4S2/c18-17(19,20)14-8-12(13-6-3-7-25-13)23-16(24-14)26-9-15-21-10-4-1-2-5-11(10)22-15/h1-8H,9H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRQKWJLMIHLKOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CSC3=NC(=CC(=N3)C(F)(F)F)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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